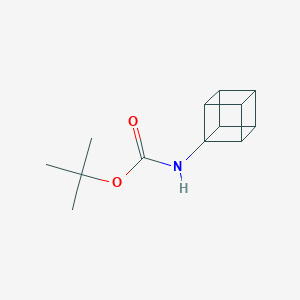

(tert-Butoxycarbonyl)aminocubane

Vue d'ensemble

Description

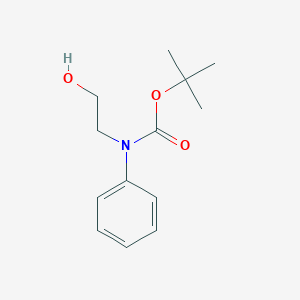

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . It’s an important chemical intermediate used to synthesize proteins and polypeptides .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular weight of a related compound, N-(tert-Butoxycarbonyl)-L-alanine-13C3,2,3,3,3-d4, is 132.16 .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .Physical And Chemical Properties Analysis

The heat capacities of N-(tert-butoxycarbonyl)-l-phenylalanine, an important chemical intermediate used to synthesize proteins and polypeptides, were measured over the temperature range from 78 to 350 K .Applications De Recherche Scientifique

Solid-Phase Synthesis of Peptide α-Carboxamides : N-tert.-butoxycarbonyl-aminomethyl(alpha-phenyl)phenoxyacetic acid, a related compound, is useful in the solid-phase synthesis of peptide alpha-carboxamides (Gaehde & Matsueda, 2009).

Acylation of Amines : Tert-Butyl aminocarbonate, another similar compound, can rapidly acylate amines in both organic and aqueous solutions, indicating potential applications in organic synthesis (Harris & Wilson, 1983).

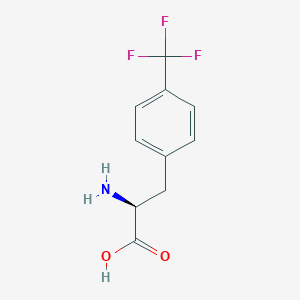

Precursors to Fluorinated Alpha-Amino Acids : Palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides produces iminocarboxylates, which are promising precursors for synthesizing fluorinated alpha-amino acids (Amii et al., 2000).

Production of Hydroxyl Groups in Amino Acids : The tert-butoxycarbonylation of amino acids and their derivatives can yield various hydroxyl groups, important for scientific research applications (Keller et al., 2003).

Peptide Synthesis Catalyst : N-tert-butoxycarbonylation of amines using H3PW12O40 is an efficient and environmentally benign catalyst for peptide synthesis (Heydari et al., 2007).

Iminocarboxylates as Bench-Stable Imine Surrogates : N,O-Bis(tert-butoxycarbonyl)hydroxylamines, acting as bench-stable imine surrogates, are useful for synthesizing β-amino esters and ketones with excellent yields and enantioselectivities (Xu et al., 2020).

Protection of Sterically Hindered Amino Acids : An improved method for N-tert-butoxycarbonyl protection of sterically hindered amino acids involves using tetramethylammonium hydroxide (Khalil et al., 1996).

Tert-Butoxycarbonylation Reagent for Acidic Proton-Containing Substrates : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is a novel reagent suitable for tert-butoxycarbonylation of substrates like phenols, amines hydrochlorides, and carboxylic acids (Saito et al., 2006).

Mécanisme D'action

Propriétés

IUPAC Name |

tert-butyl N-cuban-1-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-12(2,3)16-11(15)14-13-8-5-4-6(8)10(13)7(4)9(5)13/h4-10H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAHXQAVLRHSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12C3C4C1C5C4C3C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600499 | |

| Record name | tert-Butyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octan-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(tert-Butoxycarbonyl)aminocubane | |

CAS RN |

124783-63-7 | |

| Record name | tert-Butyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octan-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)

![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)